
Methyl 1,3-dinitrocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3-dinitrocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with nitro groups and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dinitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1,3-dicarboxylic acid with nitric acid in the presence of sulfuric acid, followed by esterification with methanol to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration and esterification steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,3-dinitrocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Methyl 1,3-dinitrocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of methyl 1,3-dinitrocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the cyclobutane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1,3-dinitrocyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Methyl 1,3-dinitrobenzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclobutane ring.
Uniqueness
Methyl 1,3-dinitrocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclohexane and benzene analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C6H8N2O6 |
|---|---|
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
methyl 1,3-dinitrocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8N2O6/c1-14-5(9)6(8(12)13)2-4(3-6)7(10)11/h4H,2-3H2,1H3 |
Clé InChI |
SHJMEQUARYOZBR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
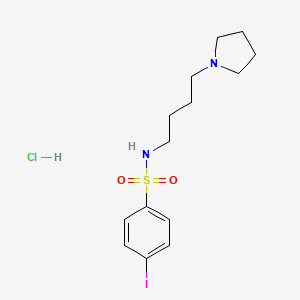
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
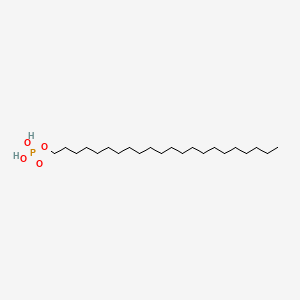
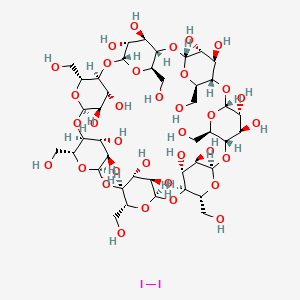
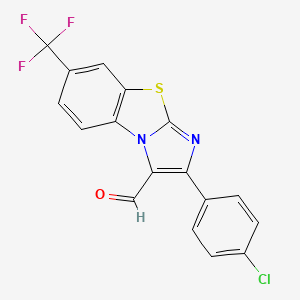
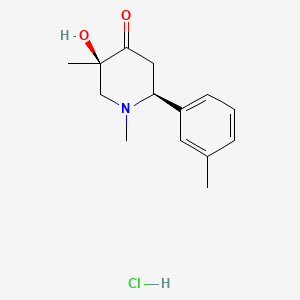
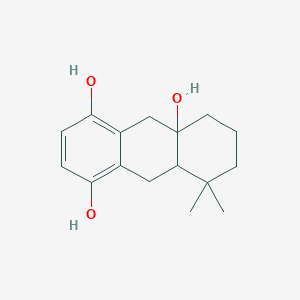
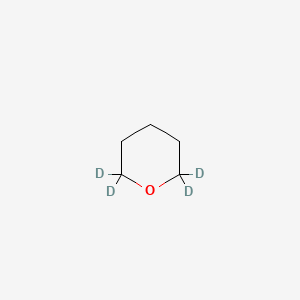
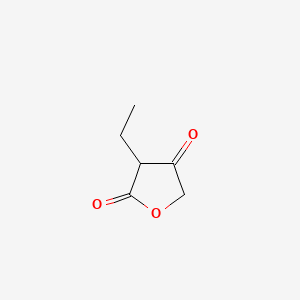
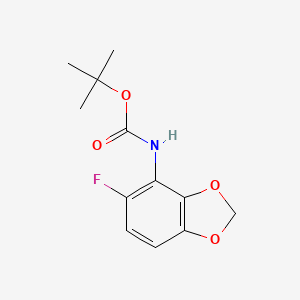
![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
